Bicyclo[3.2.1]oct-2-ene
Description
Significance of Bridged Bicyclic Structures in Synthetic Chemistry and Natural Product Motifs
Bridged bicyclic compounds, such as those with the bicyclo[3.2.1]octane core, are of profound importance in organic chemistry for several reasons. Their rigid frameworks provide a predictable three-dimensional canvas for the precise installation of functional groups, which is a crucial aspect of designing and synthesizing new molecules with specific biological activities or material properties. beilstein-journals.org
This structural motif is prevalent in a wide array of natural products, many of which exhibit significant biological activities. mdpi.comacs.org The bicyclo[3.2.1]octane ring system is the fundamental framework for numerous tri- and tetracyclic sesquiterpenes and diterpenes. mdpi.com For instance, the benzobicyclo[3.2.1]octane core, a variation where the bicyclic system is fused to a benzene (B151609) ring, is found in natural products with complex structures and important biological functions. nih.govresearchgate.net The prevalence of this scaffold in nature has spurred considerable interest in developing synthetic methods to construct it, often as a key step in the total synthesis of these complex natural products. mdpi.comnih.govresearchgate.net
The development of synthetic strategies to access functionalized bicyclo[3.2.1]octanes is an active area of research. acs.orgacs.org These methods often serve as a gateway to more intricate molecular architectures. mdpi.com The inherent strain and unique reactivity of bridged systems like bicyclo[2.2.1]heptane (norbornane), a close relative, have been exploited to create complex molecular frameworks. wikipedia.org
Historical Context of Bicyclo[3.2.1]oct-2-ene Research
Over the years, numerous synthetic approaches have been developed. These include organocatalytic methods, which have gained prominence in the last two decades for their ability to construct these frameworks in an environmentally friendly manner. mdpi.com Methodologies such as intramolecular Diels-Alder reactions, Stetter reactions, and various cyclization cascades have been employed to synthesize the bicyclo[3.2.1]octane scaffold. mdpi.com For example, an intramolecular Diels-Alder reaction of a silylenolether derived from an α,β-unsaturated ketone has been used to form the bicyclic system. mdpi.com Another approach involves the acid-promoted rearrangement of other bicyclic systems to form the bicyclo[3.2.1] framework. mdpi.com
The study of functionalized bicyclo[3.2.1]oct-2-enes has also been a focus. For instance, the photorearrangements of bicyclo[3.2.1]oct-2-en-7-ones have been investigated to understand the effects of substituents on the photochemical behavior of these systems. acs.org Furthermore, the synthesis of derivatives such as 2,5-dimethyl-bicyclo[3.2.1]oct-2-ene has been explored, with applications in the fragrance industry. google.com
The continued interest in this field is demonstrated by the ongoing development of novel synthetic strategies, including those utilizing oxidative radical cyclizations and double Michael additions, to efficiently construct these valuable molecular architectures. thieme-connect.comrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.2.1]oct-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h1-2,7-8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHSTKKZWWSIMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002599 | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-02-9 | |
| Record name | Bicyclo(3.2.1)oct-2-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823029 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[3.2.1]oct-2-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 3.2.1 Oct 2 Ene and Its Functionalized Derivatives
Strategic Approaches to Bicyclo[3.2.1]oct-2-ene Ring System Construction
A variety of strategic approaches have been developed to construct the Bicyclo[3.2.1]octane skeleton, ranging from metal-catalyzed cycloisomerizations to classic cycloaddition reactions. These methods provide access to the core structure with varying degrees of substitution and stereochemical control.
Gold-Catalyzed Cycloisomerization Reactions for this compound Framework Generation
A mild and efficient synthetic route to functionalized this compound derivatives has been achieved through the gold-mediated cycloisomerization of 1,6-enynes. acs.orgnih.gov This atom-economical catalytic process utilizes the catalyst IPrAuNTf₂ to afford the desired bicyclic adducts in yields ranging from 55% to 91%. acs.orgnih.govresearchgate.net The reaction pathway is dependent on the substitution of the alkyne moiety, proceeding via either a 5-exo or 6-endo cyclization. acs.orgnih.gov Density functional theory (DFT) calculations have been employed to understand the stability of intermediates and corroborate the mechanistic pathway. acs.orgnih.gov This methodology has been successfully demonstrated on a 3-gram scale with a low catalyst loading, highlighting its potential for practical applications. researchgate.net The resulting this compound adducts can undergo further post-functionalization, such as reduction of ester groups and hydrogenation of exocyclic double bonds. acs.orgnih.gov
| Catalyst | Substrate | Product | Yield (%) | Ref. |
| IPrAuNTf₂ | 1,6-enyne | Functionalized this compound | 55-91 | acs.orgnih.govresearchgate.net |
Organocatalytic Domino Michael/Aldol Reactions for Bicyclo[3.2.1]octane System Assembly
An effective method for the direct preparation of synthetically and medicinally relevant Bicyclo[3.2.1]octane derivatives involves an enantio- and diastereoselective organocatalytic domino Michael/Aldol reaction. nih.gov This reaction, which constructs the bicyclic system with four stereogenic centers, including two quaternary carbons, tolerates a wide variety of substituents on β,γ-unsaturated 1,2-ketoesters and cyclic 1,3-ketoesters. nih.gov The process affords various Bicyclo[3.2.1]octanes in good yields (53-98%), with diastereoselectivities ranging from 1:1 to 5:1 dr, and enantioselectivities up to 95:5 ee. nih.gov
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | dr | ee (%) | Ref. |
| β,γ-unsaturated 1,2-ketoester | Cyclic 1,3-ketoester | Organocatalyst | Bicyclo[3.2.1]octane derivative | 53-98 | 1:1 to 5:1 | up to 95 | nih.gov |
Rearrangement-Based Syntheses of this compound and Related Structures
Rearrangement reactions provide another powerful avenue to the Bicyclo[3.2.1]octane skeleton. One such method is the thermal rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems, which cleanly and efficiently affords functionalized Bicyclo[3.2.1]octa-2,6-dienes. cdnsciencepub.com For example, thermolysis of specific enol silyl (B83357) ethers leads to the corresponding Bicyclo[3.2.1]octadienes. cdnsciencepub.com
Acid-induced rearrangements have also been utilized. For instance, treatment with triflic acid (TfOH) can promote a rearrangement to form the Bicyclo[3.2.1] system. mdpi.com Furthermore, a regioselective rearrangement of azanorbornanic aminyl radicals, generated from the reaction of an organic azide (B81097) with tributyltin hydride, leads to the formation of 2,8-diazathis compound systems. nih.govacs.org This ring-expansion/desulfonylation sequence proceeds through a proposed mechanism involving a regioselective ring opening of an aminyl radical intermediate. nih.govacs.org
| Starting Material | Conditions | Product | Yield (%) | Ref. |
| 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene | Thermolysis | Bicyclo[3.2.1]octa-2,6-diene | N/A | cdnsciencepub.com |
| Azanorbornanic azide | Bu₃SnH/AIBN | 2,8-diazathis compound | up to 82 | nih.govacs.org |
Intramolecular Diels-Alder Cycloadditions in Bicyclo[3.2.1]octane System Formation
The intramolecular Diels-Alder (IMDA) reaction is a classic and reliable strategy for constructing bicyclic systems. This approach has been applied to the synthesis of enantiopure Bicyclo[3.2.1]octane systems starting from the commercially available monoterpene, (R)-carvone. nih.govmdpi.com The key step involves the IMDA reaction of a 5-vinyl-1,3-cyclohexadiene derivative, which is formed from carvone (B1668592). nih.govmdpi.com Heating a toluene (B28343) solution of the silyloxy diene intermediate in a sealed ampoule at 190 °C for 48 hours results in the formation of a tricyclo[3.2.1.0²,⁷]oct-3-ene system in 80% yield. nih.govmdpi.com This tricyclic intermediate can then be converted to highly functionalized, enantiopure Bicyclo[3.2.1]oct-1-ene derivatives through a regioselective cleavage of the cyclopropane (B1198618) ring. nih.govmdpi.com
| Diene Precursor | Conditions | Intermediate Product | Yield (%) | Ref. |
| 5-vinyl-1,3-cyclohexadiene derivative | Toluene, 190 °C, 48 h | tricyclo[3.2.1.0²,⁷]oct-3-ene derivative | 80 | nih.govmdpi.com |
Methods Involving Dichlorocarbene (B158193) Adducts
A well-established route to the Bicyclo[3.2.1]octane core involves the use of dichlorocarbene adducts of norbornene. orgsyn.org The reaction of dichlorocarbene with norbornene yields a tricyclic adduct. This adduct can then be converted to 3-chlorothis compound. orgsyn.org Subsequent hydrolysis of this chloro-alkene with concentrated sulfuric acid furnishes Bicyclo[3.2.1]octan-3-one. orgsyn.org This multi-step sequence utilizes readily available and inexpensive reagents. orgsyn.org
Synthesis of Specific Functionalized this compound Derivatives
The methodologies described above provide access to a range of functionalized this compound derivatives. For instance, the vinylsilane 3-trimethylsilylthis compound serves as a useful precursor for introducing functionality. core.ac.uk It undergoes acylation to yield 3-bicyclo[3.2.1]oct-2-enyl ketones without skeletal rearrangement. core.ac.uk
Another example is the photochemical intramolecular cycloaddition of 4- and 5-(o-vinylstyryl)oxazoles, which leads to diverse fused oxazoline-benzobicyclo[3.2.1]octadienes. beilstein-journals.org These photoproducts can be unstable and undergo ring-opening to form formiato- or formamido-benzobicyclo[3.2.1]octenone derivatives, demonstrating a novel method for synthesizing functionalized benzobicyclo[3.2.1]octenes. beilstein-journals.org
The strategy starting from carvone has been successfully applied to prepare several enantiopure, highly functionalized Bicyclo[3.2.1]oct-1-ene derivatives, including ethers, alcohols, and chlorides, by treating a key tricyclic intermediate with various nucleophiles in the presence of an acid catalyst. nih.gov
| Precursor | Reagents | Product | Ref. |
| 3-trimethylsilylthis compound | Acylating agent | 3-bicyclo[3.2.1]oct-2-enyl ketone | core.ac.uk |
| 4-(o-vinylstyryl)oxazole | hv | Fused oxazoline-benzobicyclo[3.2.1]octadiene | beilstein-journals.org |
| Tricyclic intermediate from carvone | Benzyl (B1604629) alcohol, PTSA | Benzyl ether derivative | nih.gov |
| Tricyclic intermediate from carvone | H₂O, HCl | Alcohol derivative | nih.gov |
| Tricyclic intermediate from carvone | conc. HCl | Chloride derivative | nih.gov |
Derivatization through Organosilane Chemistry (e.g., 3-Trimethylsilylthis compound)
The application of organosilane chemistry provides a powerful tool for the functionalization of the bicyclo[3.2.1]octane skeleton. Specifically, 3-Trimethylsilylthis compound has been demonstrated as a useful intermediate for the synthesis of various functionalized derivatives. core.ac.uk This vinylsilane undergoes facile electrophilic reactions with a high degree of stereo- and regioselectivity. core.ac.uk
The synthesis of 3-trimethylsilylthis compound can be achieved from 3-chlorothis compound. The chloro derivative is treated with sodium and chlorotrimethylsilane (B32843) in dry ether. core.ac.uk This reaction proceeds with high efficiency, affording the desired vinylsilane in good yield. core.ac.uk
One of the key applications of 3-trimethylsilylthis compound is its reaction with acylating agents. This vinylsilane undergoes acylation to produce 3-bicyclo[3.2.1]oct-2-enyl ketones without skeletal rearrangement. core.ac.uk This is in contrast to the behavior of its lower homologue, 2-trimethylsilylbicyclo[2.2.1]hept-2-ene, which is prone to rearrangement under similar conditions. core.ac.uk
Furthermore, 3-trimethylsilylthis compound can be epoxidized to form the corresponding epoxysilane. This epoxide is susceptible to hydrolysis, yielding a silyldiol, demonstrating the utility of this intermediate in accessing a range of functionalized bicyclo[3.2.1]octanes. core.ac.uk
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Chlorothis compound | Sodium, Chlorotrimethylsilane, dry ether | 3-Trimethylsilylthis compound | 76% | core.ac.uk |
| 3-Trimethylsilylthis compound | Acylating agent | 3-Bicyclo[3.2.1]oct-2-enyl ketone | - | core.ac.uk |
| 3-Trimethylsilylthis compound | m-CPBA | 3-Trimethylsilylthis compound oxide | - | core.ac.uk |
Preparation of Halogenated this compound Systems
Halogenated this compound derivatives are valuable intermediates that can be further elaborated into a variety of functionalized compounds. A common precursor for these systems is exo-3,4-dichlorothis compound. orgsyn.org This dichloro-compound can be prepared from the reaction of norbornene with ethyl trichloroacetate (B1195264) in the presence of sodium methoxide. orgsyn.org
From exo-3,4-dichlorothis compound, 3-chlorothis compound can be synthesized via reduction with lithium aluminum hydride in a mixture of dry ether and tetrahydrofuran. orgsyn.org This reaction proceeds in good yield, providing a versatile intermediate for further transformations. orgsyn.org For example, hydrolysis of 3-chlorothis compound with concentrated sulfuric acid leads to the formation of bicyclo[3.2.1]octan-3-one. orgsyn.org
Another important halogenated derivative is 3-chlorobicyclo[3.2.1]oct-3-en-2-ol, which serves as an intermediate in the synthesis of herbicides. google.com One synthetic route to this compound involves the esterification of 3,4-dichlorothis compound with a carboxylate salt, followed by hydrolysis in a strong base. google.com An alternative method utilizes the reaction of 3,4-dichlorothis compound with an inorganic strong base and weak acid salt in a suitable solvent. google.com
Synthesis of Bicyclo[3.2.1]oct-2-yne Analogues
Bicyclo[3.2.1]oct-2-yne, a strained cycloalkyne, can be generated through the Fritsch–Buttenberg–Wiechell rearrangement of 2-norbornylidene carbene. rsc.org This rearrangement displays a notable preference for the migration of a tertiary carbon over a secondary carbon, a trend that is contrary to that observed in acyclic carbenes. This preference is potentially attributable to hyperconjugative effects promoted by the bridged structure of the carbene intermediate. rsc.org The highly reactive bicyclo[3.2.1]oct-2-yne can be trapped in situ by various reagents, such as azides, to form [3+2] cycloaddition products. rsc.org
Construction of Nitrogen-Containing this compound Systems
Nitrogen-containing bicyclo[3.2.1]octane frameworks are present in a wide array of biologically active molecules. One approach to introduce nitrogen into this bicyclic system is through the [3+2] cycloaddition reaction of 1-alkynylpyridinium-3-olate with acetylene (B1199291) derivatives. For instance, the reaction of 1-(propargyl)-pyridinium-3-olate with ethyl propiolate regioselectively yields ethyl 4-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-2,6-diene-6-carboxylate and ethyl 2-oxo-8-(prop-2-ynyl)-8-aza-bicyclo(3.2.1)octa-3,6-diene-6-carboxylate as major products. nih.gov
Another strategy involves the intramolecular photocycloaddition of vinylogous amides, which has been utilized in the synthesis of 6-aza-bicyclo[3.2.1]octan-3-ones. researchgate.net Furthermore, chemoenzymatic cascades combining iridium photocatalysis with ene reductases have been developed for the synthesis of the 6-azabicyclo[3.2.1]octane scaffold from readily available N-phenylglycines and cyclohexenones. researchgate.net
Synthesis of 8-Oxathis compound Derivatives via Stille Cross-Coupling Protocols
Stille cross-coupling reactions have proven to be a highly effective method for the synthesis of 3-(biaryl)-8-oxathis compound-2-carboxylic acid methyl esters. nih.govnih.gov This protocol has been successfully employed to produce a range of these compounds in high yields. nih.gov The resulting 3-(biaryl)-8-oxathis compound derivatives can be further reduced using samarium iodide to furnish both 2β-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane and 2α-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers. nih.govnih.gov These compounds have shown significant binding profiles as inhibitors of the dopamine (B1211576) transporter (DAT). nih.gov
| Substrates | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|
| 3-Iodo-8-oxathis compound-2-carboxylic acid methyl ester | Organostannane | 3-(Aryl)-8-oxathis compound-2-carboxylic acid methyl ester | 67-93% | nih.gov |
| 3-Iodo-8-oxathis compound-2-carboxylic acid methyl ester | Benzoxazole stannane | 3-(Benzoxazolyl)-8-oxathis compound-2-carboxylic acid methyl ester | 10% | nih.gov |
Enantiopure Synthesis of Highly Functionalized Bicyclo[3.2.1]oct-1-ene Derivatives from Chiral Precursors
The enantioselective synthesis of highly functionalized bicyclo[3.2.1]oct-1-ene derivatives can be achieved starting from chiral precursors such as the commercially available monoterpene carvone. nih.govmdpi.com A synthetic strategy has been developed that combines an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene with a subsequent cyclopropane ring opening to construct the bicyclo[3.2.1]octane framework. nih.govmdpi.com
This approach allows for the preparation of several enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives. nih.govmdpi.com For example, treatment of a tricyclo[3.2.1.02,7]octan-3-one intermediate with methanol (B129727) and a catalytic amount of acid results in a homoconjugate addition of methanol to the cyclopropyl (B3062369) ketone moiety. This addition occurs regio- and stereoselectively, affording a bicyclo[3.2.1]oct-1-ene system that is stereoselectively functionalized at the C-7 position. mdpi.com Similar results have been obtained with other nucleophiles, such as benzyl alcohol and water, leading to the formation of the corresponding benzyl ether and alcohol derivatives in good yields. nih.govmdpi.com
| Tricyclic Precursor | Nucleophile/Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| (1S,2R,4S,5R)-4-(tert-Butyldimethylsilanyloxy)-1,4-dimethyl-3-oxo-tricyclo[3.2.1.02,7]octane-2-carboxylic acid methyl ester | Methanol, cat. HCl | (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-3-hydroxy-7-methoxy-4,7-dimethyl-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | High | mdpi.com |
| (1S,2R,4S,5R)-4-(tert-Butyldimethylsilanyloxy)-1,4-dimethyl-3-oxo-tricyclo[3.2.1.02,7]octane-2-carboxylic acid methyl ester | Benzyl alcohol, cat. PTSA | (1R,4S,5R,7S)-7-Benzyloxy-4-(tert-butyldimethylsilanyloxy)-3-hydroxy-4,7-dimethylthis compound-2-carboxylic acid methyl ester | 80% | nih.govmdpi.com |
| (1S,2R,4S,5R)-4-(tert-Butyldimethylsilanyloxy)-1,4-dimethyl-3-oxo-tricyclo[3.2.1.02,7]octane-2-carboxylic acid methyl ester | Water, cat. HCl | (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-3,7-dihydroxy-4,7-dimethyl-bicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester | 80% | nih.govmdpi.com |
| (1S,2R,4S,5R)-4-(tert-Butyldimethylsilanyloxy)-1,4-dimethyl-3-oxo-tricyclo[3.2.1.02,7]octane-2-carboxylic acid methyl ester | Concentrated HCl | (1R,4S,5R,7S)-4-(tert-Butyldimethylsilanyloxy)-7-chloro-3-hydroxy-4,7-dimethylthis compound-2-carboxylic acid methyl ester | 86% | nih.govmdpi.com |
Mechanistic Investigations of Bicyclo 3.2.1 Oct 2 Ene Transformations
Rearrangement Mechanisms in Bicyclo[3.2.1]oct-2-ene Chemistry
The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is a key reaction for generating strained alkynes from vinyl carbenes. wikipedia.org This rearrangement has been specifically applied to generate the highly reactive and transient intermediate, bicyclo[3.2.1]oct-2-yne. The process begins with the formation of a 2-norbornylidene carbene, which then undergoes a 1,2-migration to yield the strained bicyclic alkyne. rsc.orgresearchgate.net
A notable characteristic of this particular FBW rearrangement is the preferential migration of a tertiary carbon over a secondary carbon. rsc.orgresearchgate.net This observation is contrary to the trends typically seen in the rearrangements of acyclic carbenes. rsc.org Theoretical studies suggest that hyperconjugative effects, promoted by the bridged structure of the carbene intermediate, may be responsible for this unusual migratory aptitude. rsc.org The generation of bicyclo[3.2.1]oct-2-yne via the FBW rearrangement of 2-norbornylidene carbene has been confirmed through both experimental and theoretical mechanistic studies. rsc.orgresearchgate.net The strained alkyne, once formed, can be intercepted through various reactions, such as Diels-Alder cycloadditions. nih.gov
Computational studies have been employed to understand the thermodynamics and kinetics of this rearrangement. For instance, density functional theory (DFT) calculations predicted that bicyclo[2.2.2]oct-2-yne is lower in energy than its corresponding 7-norbornylidene carbene precursor, with a relatively low activation energy for the rearrangement. nih.gov This supports the feasibility of using the FBW rearrangement to access these strained polycyclic alkynes under mild conditions. nih.gov
Table 1: Key Features of the FBW Rearrangement Leading to Bicyclo[3.2.1]oct-2-yne
| Feature | Description | Source |
|---|---|---|
| Precursor | 2-Norbornylidene carbene | rsc.orgresearchgate.net |
| Product | Bicyclo[3.2.1]oct-2-yne (strained intermediate) | rsc.orgresearchgate.net |
| Key Mechanistic Step | 1,2-migration of a carbon substituent | wikipedia.org |
| Unusual Selectivity | Preferential migration of a tertiary carbon over a secondary carbon | rsc.orgresearchgate.net |
| Driving Force Theory | Hyperconjugative effects from the bridged carbene structure | rsc.org |
Radical-mediated reactions provide a powerful method for skeletal rearrangements, including the formation of this compound derivatives from other bicyclic systems. One prominent example is the regioselective rearrangement of azanorbornanic aminyl radicals into 2,8-diazathis compound systems. unirioja.esnih.gov This transformation is typically initiated by generating aminyl radicals from organic azides using reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN). unirioja.esnih.gov
The proposed mechanism for this ring expansion involves several steps nih.gov:
Generation of an aminyl radical from an azanorbornane precursor.
Regioselective ring opening of the aminyl radical to form a carbon-centered radical intermediate.
Ring-closing of this intermediate to yield the expanded 2,8-diazabicyclo[3.2.1]octane skeleton.
Subsequent reactions, such as desulfonylation and tautomerization, lead to the final 2,8-diazathis compound product.
The success and regioselectivity of this rearrangement are influenced by the substitution pattern on the starting material. For instance, a methyl substituent at the C4 position of the starting azanorbornane was found to facilitate the rearrangement, as it leads to the formation of a more stable tertiary radical in the ring-opened intermediate. unirioja.esnih.gov This radical ring expansion serves as a key step for synthesizing 2,8-diheterobicyclo[3.2.1]octanes from readily available heteronorbornane starting materials. nih.gov
Table 2: Radical Rearrangement of Azanorbornanes to Diazabicyclo[3.2.1]oct-2-enes
| Starting Material Class | Reagents | Product Class | Key Intermediate | Source |
|---|
The Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift, is a well-established method for the thermal rearrangement of 1,5-dienes and has been extensively applied to synthesize functionalized bicyclo[3.2.1]octa-2,6-dienes. nsf.govcdnsciencepub.comcdnsciencepub.com This process is particularly effective for the rearrangement of substituted 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene systems, which contain a trans-divinylcyclopropane moiety. cdnsciencepub.com
Thermolysis of these substrates, often by refluxing in a high-boiling solvent like xylene, cleanly and efficiently yields the corresponding bicyclo[3.2.1]octadiene derivatives. cdnsciencepub.comcdnsciencepub.com The reaction proceeds through a concerted mechanism involving the reorganization of six electrons. The utility of this method has been demonstrated with a variety of substrates, including enol silyl (B83357) ethers and enones. cdnsciencepub.com For example, thermolysis of 6-exo-(1-alkenyl)bicyclo[3.1.0]hex-2-ene enol silyl ethers provides bicyclo[3.2.1]octadienes with substituents at the bridgehead positions and on the C-4 carbon. cdnsciencepub.com
More recently, a Cope ring rearrangement was discovered in bicyclo[3.2.1]octene alkylidenemalononitriles. nsf.gov Heating these compounds leads to the formation of uniquely decorated cis-fused heteroatomic hexahydropentalenes. nsf.gov The reaction is temperature-dependent; at lower temperatures, an intermediate from a ring-closing metathesis is formed, while at higher temperatures (100-120 °C), the Cope rearranged product is the sole isolate. nsf.gov This rearrangement highlights the versatility of the Cope reaction in accessing diverse and complex molecular scaffolds from bicyclo[3.2.1]octene precursors. nsf.gov
Photochemical reactions offer unique pathways for the transformation of bicyclo[3.2.1]octadiene systems, often leading to complex polycyclic structures that are difficult to access through thermal methods. scispace.com One significant pathway is the di-π-methane rearrangement, which has been observed in phenyl-substituted benzobicyclo[3.2.1]octadiene derivatives. scispace.com Irradiation of these compounds can induce a rearrangement to form tricyclic structures. scispace.comresearchgate.net
Intramolecular photocycloaddition is another important reaction pathway. Novel 1-(o-vinylphenyl)-4-(phenyl/2-furyl) butadienes have been shown to undergo intramolecular photocycloaddition to yield benzobicyclo[3.2.1]octadiene derivatives in good yields (70–90%). scispace.com The stereochemistry of the product can be influenced by the substituent; for example, the phenyl derivative yielded only the endo-isomer, whereas the furan (B31954) derivative produced a mixture of endo- and exo-isomers. scispace.com
Furthermore, photochemical electrocyclization reactions have been used to create annulated bicyclo[3.2.1]octadiene derivatives. beilstein-journals.org For instance, styryl thienobenzobicyclo[3.2.1]octadiene derivatives, upon irradiation in the presence of iodine, undergo electrocyclization to yield novel fused polycyclic systems. beilstein-journals.org This method has been used to generate a library of new bicyclo[3.2.1]octadiene derivatives for further functionalization. beilstein-journals.org Similarly, the photochemical oxa-di-π-methane rearrangement of certain bicyclo[3.2.1]octanoid scaffolds can produce multifunctional, donor-acceptor cyclopropanes. nih.gov
Skeletal rearrangements can occur during the chemical functionalization of the bicyclo[3.2.1]octane framework, leading to different bicyclic systems. An example of such a transformation is the skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols when treated with thionyl chloride (SOCl2) in the presence of pyridine (B92270) or under Appel conditions. beilstein-journals.org This reaction results in an oxygen migration from C5 to C4, transforming the 6,8-dioxabicyclo[3.2.1]octane ring system into a 2-chloro-3,8-dioxabicyclo[3.2.1]octane structure. beilstein-journals.org The rearrangement is believed to proceed through a chlorosulfite intermediate. beilstein-journals.org
In contrast, certain functionalization reactions on the this compound core proceed without skeletal rearrangement. For example, the acylation of 3-trimethylsilylthis compound with various acyl chlorides in the presence of a Lewis acid yields the corresponding 3-bicyclo[3.2.1]oct-2-enyl ketones without any accompanying rearrangement of the carbon skeleton. core.ac.uk This stability is noteworthy when compared to its lower homologue, 2-trimethylsilylbicyclo[2.2.1]hept-2-ene, which is more prone to rearrangement under similar conditions. core.ac.uk
Rearrangements are also well-documented in the conversion of other bicyclic systems to the bicyclo[3.2.1]octene framework. For instance, the reaction of bicyclo[2.2.2]octene with N-bromosuccinimide can lead to the formation of endo-8-bromothis compound as a major product through a Wagner-Meerwein type rearrangement. sci-hub.se Additionally, acid-catalyzed isomerization can convert bicyclo[2.2.2]octene derivatives into the more stable this compound system. sci-hub.se
Catalytic Reaction Mechanisms and Pathway Selectivity (e.g., 5-exo versus 6-endo Pathways)
The synthesis of functionalized this compound derivatives often involves catalytic cycloisomerization of 1,6-enynes. A critical aspect of these reactions is the competition between different cyclization pathways, most notably the 5-exo and 6-endo modes of ring closure. The selectivity between these pathways is highly dependent on the catalyst used and the substitution pattern of the alkyne moiety. mdpi.comacs.orgresearchgate.net
In gold- and indium-catalyzed cycloisomerizations of 1,6-cyclohexenylalkynes, the reaction proceeds through π-activation of the alkyne by the metal catalyst, followed by nucleophilic attack of the alkene. mdpi.comacs.orgresearchgate.net The outcome of this intramolecular attack determines the resulting bicyclic core.
5-exo pathway: The alkene attacks the internal carbon of the activated alkyne, leading to a five-membered ring and an exocyclic double bond, which after protodemetallation yields the this compound skeleton.
6-endo pathway: The alkene attacks the terminal carbon of the activated alkyne, forming a six-membered ring and resulting in a bicyclo[3.3.1]nonadiene skeleton.
Studies using indium trichloride (B1173362) (InCl3) as a catalyst have shown that the substitution on the alkyne is a key determinant of selectivity. mdpi.comresearchgate.net Non-substituted alkynes strongly favor the 5-exo pathway, leading to this compound derivatives in high yields. mdpi.comresearchgate.net Conversely, when the alkyne is substituted (e.g., with methyl or aryl groups), the 6-endo pathway generally becomes the major route. mdpi.com However, the presence of electron-withdrawing groups on an aryl-substituted alkyne can shift the selectivity back towards the 5-exo product. mdpi.comresearchgate.net Density Functional Theory (DFT) calculations have corroborated these experimental findings by analyzing the stability of the vinyl metal intermediates formed in each pathway. mdpi.comacs.org
Similar trends are observed in gold-catalyzed reactions, where the choice of ligand and reaction conditions can also influence the endo/exo ratio. acs.org The ability to control the selectivity between these two pathways is crucial for the targeted synthesis of either the this compound or bicyclo[3.3.1]nonadiene frameworks from common precursors. mdpi.comacs.org
Table 3: Selectivity in Indium-Catalyzed Cycloisomerization of 1,6-Enynes
| Alkyne Substitution | Major Pathway | Major Product Skeleton | Source |
|---|---|---|---|
| Non-substituted (H) | 5-exo | This compound | mdpi.comresearchgate.net |
| Substituted (e.g., Me, Aryl) | 6-endo | Bicyclo[3.3.1]nonadiene | mdpi.com |
Stereochemical Control and Regioselectivity in Mechanistic Pathways
The inherent structural rigidity and distinct conformational properties of the this compound framework play a crucial role in dictating the stereochemical and regiochemical outcomes of its chemical transformations. Researchers have explored various reactions to understand and control these aspects, leading to the development of synthetic methodologies that yield specific isomers with high selectivity.
One notable example of regioselectivity is the rearrangement of azanorbornanic aminyl radicals to form 2,8-diazathis compound systems. unirioja.esacs.org This transformation proceeds through a proposed mechanistic pathway involving the regioselective cleavage of the C3-C4 bond in an aminyl radical intermediate. unirioja.es This ring-opening is followed by a ring-closing step to furnish the expanded bicyclo[3.2.1]octane skeleton. unirioja.esacs.org The reaction of 3-azidoazanorbornanes with tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN) generates an aminyl radical that preferentially undergoes this rearrangement over a simple reduction of the azide (B81097) group. unirioja.esacs.org
The stereochemistry of the starting material can influence the propensity for this rearrangement. For instance, the 3-exo-azido isomer of an azanorbornane derivative was found to be slightly more inclined to undergo the radical expansion compared to its 3-endo-azido counterpart. unirioja.es This suggests a degree of stereochemical control in the initial steps leading to the key radical intermediate.
Further studies on substituted systems have shed light on the factors governing this regioselective rearrangement. The presence of a methyl substituent at the C4 position was observed to favor the radical rearrangement, as it leads to the formation of a more stable tertiary radical intermediate. acs.org This highlights the electronic effects that can direct the regiochemical course of the reaction.
| Starting Material | Product(s) | Yield of Rearranged Product | Reference |
|---|---|---|---|
| 3-exo-azidoazanorbornane | 2,8-diazathis compound, primary amines | 56% | unirioja.es |
| 3-endo-azidoazanorbornane | 2,8-diazathis compound, primary amines | 40% | unirioja.es |
| C4-methyl substituted 3-azidoazanorbornane | C4-methyl-2,8-diazathis compound | 82% | acs.org |
Another area where stereochemical control is evident is in the hydrogen-deuterium exchange reactions of this compound under strongly basic conditions (tert-butoxide/tert-butyl alcohol at 185 °C). cdnsciencepub.com These studies have revealed that exchange occurs at the allylic C4 position with a notable degree of stereoselectivity. cdnsciencepub.com The relative rates of exchange at different positions (C2, C3, and C4) have been determined, providing insights into the accessibility and acidity of the protons in the bicyclic system. cdnsciencepub.com
The synthesis of functionalized bicyclo[3.2.1]octene systems from precursors like carvone (B1668592) also demonstrates excellent stereochemical and regiochemical control. nih.govmdpi.com For example, the acid-catalyzed homoconjugate addition of nucleophiles to a tricyclic cyclopropyl (B3062369) ketone intermediate leads to the regioselective cleavage of a cyclopropane (B1198618) bond and the formation of the bicyclo[3.2.1]oct-1-ene framework. nih.gov The addition of the nucleophile occurs stereoselectively from the less hindered face of the molecule, resulting in a high degree of stereochemical control at the newly functionalized C7 position. nih.govmdpi.com
| Nucleophile | Product | Yield | Stereochemistry at C7 | Reference |
|---|---|---|---|---|
| Methanol (B129727) | 7-methoxy-bicyclo[3.2.1]oct-1-ene derivative | High | Stereoselective | nih.gov |
| Benzyl (B1604629) alcohol | 7-benzyloxy-bicyclo[3.2.1]oct-1-ene derivative | 80% | Stereoselective | nih.gov |
| Water | 7-hydroxy-bicyclo[3.2.1]oct-1-ene derivative | 80% | Stereoselective | nih.gov |
| HCl | 7-chloro-bicyclo[3.2.1]oct-1-ene derivative | 86% | Stereoselective | nih.gov |
These examples underscore the importance of the this compound scaffold's three-dimensional structure in directing the course of chemical reactions. The interplay of steric hindrance, electronic effects, and the stability of intermediates allows for a high degree of control over both the regioselectivity and stereochemistry of the transformations.
Computational and Theoretical Studies on Bicyclo 3.2.1 Oct 2 Ene Systems
Quantum Chemical Calculations for Reaction Pathway Elucidation
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating the step-by-step mechanisms of complex transformations involving bicyclo[3.2.1]oct-2-ene frameworks.
Density Functional Theory (DFT) has been widely applied to investigate various aspects of bicyclo[3.2.1]octane chemistry. For instance, the B3LYP/6-31G* method has proven successful in modeling fused polycyclic systems and predicting the degree of pyramidalization at the double bond of bridged polycyclic alkenes, including those based on the bicyclo[3.2.1] nucleus. nih.gov In compounds with π-facial dissymmetry, DFT calculations have generally predicted butterfly bending of the strained olefinic bonds. nih.gov The preference for propano-directed bending in bicyclo[3.2.1]octenes is found to be nearly as strong as the endo bending preference in norbornenes. nih.govacs.org
DFT calculations have also been employed to unravel reaction mechanisms. In the study of the regioselective rearrangement of azanorbornanic aminyl radicals to 2,8-diazathis compound systems, DFT was used to propose a detailed mechanistic pathway. nih.govus.es This computational analysis helped to understand the competition between a stepwise ring expansion and a radical reduction (hydrogen atom transfer, HAT). nih.govacs.org Furthermore, DFT has been used to investigate 1,5-X insertions of free alkylidene carbenes, revealing that most of these reactions proceed through stepwise mechanisms involving ylide intermediates. researchgate.net
For more accurate energy calculations, especially for systems with complex electronic structures, high-level ab initio and coupled cluster (CC) methods are employed. The generation and interception of the highly strained Bicyclo[3.2.1]oct-2-yne from the Fritsch–Buttenberg–Wiechell rearrangement of 2-norbornylidene carbene has been studied using such methods. rsc.orgnih.gov Calculations at the DLPNO-CCSD(T) level of theory were used to investigate the thermodynamics of the rearrangement of 7-norbornylidene carbene to bicyclo[2.2.2]oct-2-yne. nih.gov These high-level computations are crucial for obtaining reliable energetic data for transient species like carbenes and strained alkynes. researchgate.net
Analysis of Intermediate Stability and Transition State Geometries
A key aspect of computational mechanistic studies is the characterization of intermediates and transition states. In the radical-mediated rearrangement of azanorbornanic systems to form 2,8-diazabicyclo[3.2.1]oct-2-enes, the mechanism was computationally examined starting from norbornan-3-aminyl radical intermediates (Int1). nih.govacs.org The calculations revealed a stepwise ring expansion involving a ring-opening step (TS1) to form a carbon-centered radical (Int2), followed by a rate-limiting ring-closing step (TS2). acs.org The formation of the bicyclic carbon-centered radical (Int3) upon ring expansion was found to be significantly exergonic. acs.org
The computational analysis also evaluated a competing hydrogen atom transfer (HAT) pathway, proceeding through transition state TSHAT. nih.govacs.org The relative activation energies of the ring-expansion and HAT pathways were found to depend on the substrate, with azanorbornane derivatives showing competitive energies for both processes. nih.gov
| Reaction Step | Intermediate/Transition State | Calculated Activation Barrier (ΔG‡, kcal mol⁻¹) |
| Ring Opening | TS1 | 12 - 19 |
| Ring Closing (Rate-Limiting) | TS2 | 17 - 22 |
| Hydrogen Atom Transfer (HAT) | TSHAT | 14 - 16 |
Data compiled from studies on the rearrangement of various azanorbornanic aminyl radicals. nih.govacs.org
Evaluation of Electronic Effects and Hyperconjugation in this compound Frameworks
Electronic effects, such as hyperconjugation, play a critical role in the stability and reactivity of bicyclo[3.2.1]octane systems. The rearrangement of 2-norbornylidene carbene to bicyclo[3.2.1]oct-2-yne shows a preferential migration of a tertiary carbon over a secondary one. rsc.orgnih.gov This trend, which contrasts with acyclic carbene rearrangements, is attributed to hyperconjugative effects promoted by the bridged structure of the carbene. rsc.orgnih.gov
Similarly, computational studies on the bicyclo[3.2.1]octa-2,6-dienyl anion have indicated that its stabilization in the gas phase is due to hyperconjugation and inductive effects rather than homoaromaticity. researchgate.net Natural Bond Orbital (NBO) analysis is a common computational tool used to quantify these hyperconjugative interactions. For example, in a study of 3,3′-ethane-1,2-diyl-bis-1,3,5-triazabicyclo[3.2.1]octane (ETABOC), NBO analysis revealed that hyperconjugation involving the lone pairs on the bridgehead nitrogen atoms and neighboring C-N and C-C bonds stabilizes the bicyclic structure. mdpi.com These delocalizing interactions involve the transfer of electron density from a donor orbital (like a lone pair or a σ-bond) to an acceptor σ*-orbital. rsc.org
Computational Assessment of Strain Energy in Bicyclo[3.2.1]oct-2-yne and Related Systems
The bicyclo[3.2.1]octane framework can incorporate significant ring strain, particularly in unsaturated derivatives like bicyclo[3.2.1]oct-2-yne. vulcanchem.com Computational methods are essential for quantifying this strain energy. The strain energy of cyclic alkynes has been computed at the G3 level of theory, providing values for related systems like cycloheptyne (25.4 kcal/mol), cyclohexyne (B14742757) (40.1 kcal/mol), and cyclopentyne (B14760497) (48.4 kcal/mol). researchgate.net For the related bicyclo[2.2.2]oct-2-yne, the triple bond is predicted to inflict 51.0 kcal/mol of strain energy. nih.gov These high strain energies are a major factor in the reactivity of these molecules, for example, in cycloaddition reactions. researchgate.net
Modeling of Carbene States and Ring Expansion Barriers
Computational modeling has been used to study the behavior of carbenes within the bicyclo[3.2.1]octane framework and their subsequent ring-expansion reactions. For example, Bicyclo[3.2.1]oct-6-en-8-ylidene can exist in two conformations: a "classical" carbene and a "foiled" carbene where the divalent carbon bends towards the double bond. nih.govuni-giessen.de DFT, MP2, and G4 computations have corroborated experimental findings on the rearrangement products of these different carbene conformations. The "classical" carbene primarily undergoes an alkyl shift, whereas the "foiled" carbene yields a product from a vinyl shift. nih.govuni-giessen.de
The ring expansion of carbenes to form strained alkynes, such as the formation of bicyclo[3.2.1]oct-2-yne from 2-norbornylidene carbene, is a key reaction studied computationally. researchgate.net Calculations indicate that the carbene favors a singlet state, and the barrier for ring expansion is a critical factor in determining the reaction outcome. researchgate.net For the rearrangement of 7-norbornylidene carbene to bicyclo[2.2.2]oct-2-yne, the activation energy was predicted to be 8.4 kcal/mol, which is comparable to other alkylidene carbenes that undergo this type of rearrangement. nih.gov
| Carbene System | Rearrangement Product | Key Computational Finding |
| Bicyclo[3.2.1]oct-6-en-8-ylidene | Bicyclo[3.3.0]octa-1,3-diene or Bicyclo[4.2.0]octa-1,7-diene | Product depends on carbene conformation (classical vs. foiled). nih.govuni-giessen.de |
| 2-Norbornylidene carbene | Bicyclo[3.2.1]oct-2-yne | Preferential migration of tertiary carbon due to hyperconjugation. rsc.orgnih.gov |
| 7-Norbornylidene carbene | Bicyclo[2.2.2]oct-2-yne | Activation energy for rearrangement is ~8.4 kcal/mol. nih.gov |
Reactivity Profiles and Chemical Transformations of Bicyclo 3.2.1 Oct 2 Ene
Electrophilic Additions to the Olefinic Moiety (e.g., Epoxidation Studies)
The double bond in bicyclo[3.2.1]oct-2-ene is susceptible to electrophilic attack. Epoxidation of the olefinic moiety has been a subject of study, providing a route to functionalized bicyclo[3.2.1]octane systems. For instance, the epoxidation of 3-trimethylsilylthis compound has been successfully carried out. core.ac.uk This reaction proceeds without the skeletal rearrangements that are sometimes observed in related bicyclic systems, such as with 2-trimethylsilylbicyclo[2.2.1]hept-2-ene. core.ac.uk The resulting epoxysilane can be hydrolyzed to the corresponding diol under normal conditions. core.ac.uk This reactivity highlights the utility of the vinylsilane group in directing electrophilic additions and enabling subsequent transformations.
Another example involves the epoxidation of a silyl (B83357) enol ether derivative of a tricyclo[3.2.1.02,7]oct-3-ene system with m-chloroperbenzoic acid, which leads to the formation of a this compound derivative. nih.gov This transformation underscores the role of epoxidation in facilitating ring-opening and rearrangement reactions to access the bicyclo[3.2.1]octane framework.
Table 1: Selected Epoxidation Reactions on this compound Scaffolds
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| 3-Trimethylsilylthis compound | m-CPBA | 3-Trimethylsilylthis compound oxide | core.ac.uk |
Functional Group Interconversions on this compound Scaffolds
The this compound skeleton allows for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives. These transformations can occur at various positions on the bicyclic framework, including the olefinic carbons and other saturated positions.
For instance, Stille and Suzuki cross-coupling reactions have been employed for the synthesis of 3-(biaryl)-8-oxathis compound-2-carboxylic acid methyl esters. nih.gov While Stille coupling provided high yields of the desired products, Suzuki coupling under similar conditions sometimes resulted in complex reaction mixtures. nih.gov These coupling reactions demonstrate the feasibility of introducing complex aryl substituents at the C3 position of the this compound ring system.
Furthermore, the functionalization of bicyclo[3.2.1]sulfones has been explored to generate libraries of molecules for biological screening. uvic.cauvic.ca These efforts involved manipulations on a highly substituted scaffold, although with limited scope for exploring three-dimensional space. Moving to a less-substituted bicyclo[3.2.1]sulfone scaffold allowed for a greater range of chemical diversification. uvic.cauvic.ca
In another example, starting from (R)-(-)-carvone, a series of enantiopure, highly functionalized bicyclo[3.2.1]oct-1-ene derivatives were prepared. nih.gov This synthesis involved an intramolecular Diels-Alder reaction followed by a cyclopropane (B1198618) ring opening, showcasing a strategy for constructing and functionalizing the bicyclo[3.2.1]octane framework. nih.gov
Cycloaddition Reactions and Trapping of Reactive Bicyclo[3.2.1]oct-2-yne Intermediates
The this compound system can participate in cycloaddition reactions, and its strained alkyne analogue, bicyclo[3.2.1]oct-2-yne, is a reactive intermediate that can be generated and trapped.
Bicyclo[3.2.1]oct-2-yne has been generated through the Fritsch–Buttenberg–Wiechell rearrangement of 2-norbornylidene carbene. rsc.org This rearrangement shows a preference for the migration of a tertiary carbon over a secondary carbon, a trend that is different from that observed in acyclic carbenes. rsc.org The generated bicyclo[3.2.1]oct-2-yne is a strained and highly reactive species that can be intercepted by various trapping agents.
In a different context, [3+2] cycloaddition reactions involving the bridgehead ketone of bicyclo[3.2.1]octanoid scaffolds with isocyanides have been observed, leading to the formation of oxazoline (B21484) spirocycles. nih.gov This reaction demonstrates the ability of the bicyclo[3.2.1]octane framework to participate in cycloadditions at positions other than the double bond.
Reactions Involving Bridgehead Positions in this compound and Analogues
The bridgehead positions of the bicyclo[3.2.1]octane system exhibit unique reactivity due to their steric environment and electronic properties. While direct functionalization of the bridgehead C-H bonds can be challenging, reactions involving bridgehead intermediates have been studied.
The solvolysis reactivity of bridgehead compounds, including those related to the bicyclo[3.2.1]octane system, has been investigated to understand the stability and reactivity of bridgehead carbocations. kyoto-u.ac.jp The formation of carbocations at the bridgehead is generally disfavored due to the inability to achieve a planar geometry.
However, methods for the synthesis of bridgehead-substituted bicyclo[3.2.1]octane-2,4-diones have been developed. researchgate.net One key step in this synthesis is an intramolecular [3+2] cycloaddition between a nitrile oxide and an olefin, followed by reductive ring cleavage of the resulting dihydroisoxazole. researchgate.net
Hydrogen-deuterium exchange studies on this compound have shown that exchange occurs at the allylic methylene (B1212753) positions. cdnsciencepub.com This indicates the accessibility of these positions to base-catalyzed deprotonation and subsequent reprotonation.
Reductive Transformations of this compound Derivatives
Reductive transformations of this compound derivatives provide access to saturated bicyclo[3.2.1]octane systems and can be used to selectively modify functional groups within the molecule.
Samarium iodide reduction of 3-(biaryl)-8-oxathis compound-2-carboxylic acid methyl esters has been shown to produce both 2β-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane and 2α-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers. nih.gov This reduction effectively saturates the double bond and establishes the stereochemistry at the C2 and C3 positions.
The Birch reduction of 3-chlorothis compound has been used as a method to prepare the parent this compound. cdnsciencepub.com This reaction demonstrates the selective removal of a vinyl chloride while preserving the bicyclic framework.
In another example, the reduction of a tricyclic ketone containing a cyclopropane ring with samarium(II) iodide leads to the cleavage of the cyclopropyl (B3062369) ketone and the formation of a this compound derivative. nih.gov This reductive cleavage is a key step in the synthesis of functionalized bicyclo[3.2.1]octanes from carvone (B1668592). nih.gov
Table 2: Summary of Reductive Transformations
| Substrate | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| 3-(Biaryl)-8-oxathis compound-2-carboxylic acid methyl esters | Samarium iodide | 2β- and 2α-carbomethoxy-3-biaryl-8-oxabicyclo[3.2.1]octane diastereomers | nih.gov |
| 3-Chlorothis compound | Birch Reduction | This compound | cdnsciencepub.com |
Advanced Characterization and Spectroscopic Analysis in Bicyclo 3.2.1 Oct 2 Ene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment (e.g., ¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of bicyclo[3.2.1]oct-2-ene derivatives. One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus, while two-dimensional techniques are crucial for definitive structural and stereochemical assignments. mdpi.com
¹H NMR spectra of the this compound skeleton are characterized by distinct chemical shifts and coupling constants that reflect the fixed spatial relationships between protons. Bridgehead protons typically appear as multiplets, while olefinic protons resonate in the downfield region. The specific chemical shifts can vary significantly depending on the substituents attached to the bicyclic core. google.com
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon framework. The chemical shifts of the olefinic carbons, bridgehead carbons, and the remaining sp³-hybridized carbons are diagnostic for the this compound system. mdpi.comnih.gov
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique for determining stereochemistry. By identifying protons that are close in space (typically < 5 Å), NOESY experiments can establish the relative configuration of substituents. For instance, a strong NOESY correlation between a methyl group proton and a nearby bridgehead or ring proton can unambiguously define its exo or endo orientation. mdpi.comscispace.com In the synthesis of functionalized bicyclo[3.2.1]oct-1-ene derivatives, NOESY experiments were critical in assigning stereochemistry. For example, a strong correlation signal was observed between the H-8β proton and the protons of a methoxy (B1213986) group, while protons of a methyl group at C-7 showed strong correlations with both a methoxycarbonyl group and the H-6β proton, confirming the spatial proximity and thus the relative stereochemistry. mdpi.com
Below are representative NMR data for substituted this compound derivatives.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
|---|---|---|
| H-1 | 3.05 | dd, J = 3.7, 3.7 |
| CO₂Me | 3.72 | s |
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C₁ | 47.55 |
| C₂ | 101.45 |
| C₃ | 171.24 |
| C₄ | 77.52 |
| C₅ | 48.07 |
| C₆ | 42.95 |
| C₇ | 84.50 |
| C₈ | 33.93 |
| CO₂Me | 173.42 |
| CO₂Me | 51.82 |
X-ray Crystallography for Absolute and Relative Configuration Determination of this compound Derivatives
While NMR spectroscopy is excellent for determining relative stereochemistry, X-ray crystallography provides the most definitive method for establishing both the relative and absolute configuration of chiral molecules. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of every atom.
For derivatives of this compound, obtaining a suitable single crystal allows for the unambiguous determination of the stereochemical relationships between all chiral centers. This technique is particularly vital when complex stereochemical outcomes are possible, or when establishing the absolute configuration of enantiopure compounds synthesized from chiral precursors. google.com For example, in the synthesis of 8-thiabicyclo[3.2.1]octane derivatives, the absolute stereochemistry of a chiral intermediate was unequivocally established by X-ray crystallography of its camphanyl enol ester derivative. nih.gov Similarly, the exo orientation of a sulfoxide (B87167) in a related system was confirmed through single-crystal X-ray analysis. nih.gov This level of certainty is often required for applications in fields such as medicinal chemistry and materials science.
Mass Spectrometry and Chromatographic Techniques in Reaction Monitoring and Product Isolation
The synthesis and manipulation of this compound systems rely heavily on a combination of chromatographic and mass spectrometric techniques to monitor reaction progress, isolate products, and confirm molecular weights.
Chromatographic Techniques , such as thin-layer chromatography (TLC) and flash column chromatography, are indispensable for the separation and purification of reaction mixtures. nih.govscielo.br Given that reactions involving bicyclic systems can often yield complex mixtures of stereoisomers and regioisomers, column chromatography on silica (B1680970) gel is the standard method for isolating the desired this compound derivatives in high purity. mdpi.comscielo.br High-performance liquid chromatography (HPLC) and gas chromatography (GC) can also be employed for both analytical and preparative-scale separations.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. Techniques such as electron impact (EI) and electrospray ionization (ESI) provide the molecular ion peak (M+), confirming the identity of the product. mdpi.com High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, distinguishing between compounds with the same nominal mass. When coupled with chromatographic techniques (e.g., GC-MS), it becomes a powerful tool for identifying components within a complex mixture during reaction monitoring. nih.gov
Isotopic Labeling Experiments for Mechanistic Elucidation (e.g., ¹³C-Labeling)
Isotopic labeling is a powerful technique used to trace the fate of atoms through a chemical reaction, providing deep insights into reaction mechanisms that are otherwise inaccessible. nih.govresearchgate.net In the study of this compound and related systems, labeling with stable isotopes like ¹³C or deuterium (B1214612) (²H) allows researchers to follow the rearrangement of carbon skeletons and the migration of hydrogen atoms.
A notable example involves the study of the rearrangement of an iron-carbonyl complex containing a this compound ligand. sci-hub.se Researchers synthesized a precursor specifically labeled with ¹³C at the promethylidene position. Upon protonation and rearrangement to the this compound complex, the position of the ¹³C label in the final product was determined by ¹³C NMR spectroscopy. The spectra clearly showed that the label had been incorporated into a specific bridgehead position (C1) of the bicyclo[3.2.1]octane framework. sci-hub.se This experiment provided direct evidence for the specific bond migrations and skeletal reorganization occurring during the rearrangement. Furthermore, by monitoring the conversion of the labeled intermediate to the final product in the presence of excess unlabeled this compound, it was demonstrated that the rearrangement was an intramolecular process, as no scrambling of the ¹³C label into the unlabeled molecules was observed. sci-hub.se Such experiments are crucial for distinguishing between proposed mechanistic pathways. iitd.ac.in
Synthetic Applications of Bicyclo 3.2.1 Oct 2 Ene Derivatives in Complex Molecule Synthesis
Bicyclo[3.2.1]octane and Related Bicyclo[3.2.1]oct-2-ene Derivatives as Key Intermediates in Natural Product Synthesis
The bicyclo[3.2.1]octane skeleton is a cornerstone in the architecture of numerous natural products, many of which exhibit significant biological activities. mdpi.comnih.gov This structural unit is particularly prevalent in sesquiterpenes and diterpenes. nih.gov The strategic incorporation of bicyclo[3.2.1]octane and its unsaturated analog, this compound, as key intermediates has been pivotal in the total synthesis of several complex natural molecules.
Synthetic strategies often focus on the efficient construction of this bicyclic core, which is later elaborated to achieve the final natural product. nih.gov For instance, methods like intramolecular Diels-Alder reactions, fragmentation of tricyclic systems, and various cyclization cascades have been developed for this purpose. mdpi.comnih.gov
The utility of these intermediates is demonstrated in the synthesis of a range of natural products, showcasing the versatility of the bicyclo[3.2.1]octane framework.
| Natural Product Class | Specific Examples | Significance of Bicyclo[3.2.1]octane Intermediate |
| Alkaloids | Vindorosine, Minfiensine, Gelsemine | Forms the core polycyclic ring system of the alkaloid. mdpi.comresearchgate.netprinceton.edu |
| Diterpenoids | ent-Kaurenes (e.g., Sculponin U), Cafestol, Platensimycin | Constitutes the central bridged-ring skeleton. mdpi.comresearchgate.netrsc.org |
| Sesquiterpenoids | Isocomene, Cedrene-type skeletons | Provides the characteristic bicyclic foundation of the molecule. rsc.orgacs.org |
One notable example is the total synthesis of the Strychnos alkaloid, (+)-Minfiensine. princeton.edu A key step in this synthesis involves an organocatalytic Diels-Alder/amine cyclization sequence to rapidly assemble a tetracyclic carbazole (B46965) framework, which is a core component of minfiensine's complex pentacyclic structure. princeton.edu Similarly, the synthesis of vindorosine, an Aspidosperma alkaloid, has been achieved through pathways that utilize a pivotal intermediate to construct the intricate cage-like structure. researchgate.netnih.gov An intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole (B1194373) was a key reaction in one approach, establishing the pentacyclic core and setting six stereocenters in a single step. nih.gov
In the diterpenoid domain, the synthesis of various ent-kaurene (B36324) natural products relies on the construction of the bicyclo[3.2.1]octane core. rsc.org For example, the total synthesis of sculponin U, a polycyclic kaurane (B74193) diterpenoid, featured a radical cascade cyclization to form a cyclohexanone-fused bicyclo[3.2.1]octane skeleton. researchgate.net
Scaffold Design for Biologically Relevant Compounds (e.g., Heterocyclic this compound Variants)
The rigid and conformationally defined structure of the bicyclo[3.2.1]octane ring system makes it an attractive scaffold for the design of novel, biologically active compounds. nih.gov By introducing heteroatoms into the bicyclic framework, medicinal chemists can create diverse libraries of molecules with unique three-dimensional shapes and functionalities, tailored to interact with specific biological targets. google.comwhiterose.ac.uk These heterocyclic variants often serve as bioisosteres for existing carbocyclic or heterocyclic structures, aiming to improve properties such as potency, selectivity, and pharmacokinetic profiles. acs.org
A prominent strategy in drug discovery is the "carbon-to-silicon switch," where a carbon atom in a bioactive molecule is replaced by a silicon atom. acs.org The enantioselective synthesis of sila-bicyclo[3.2.1]octanes, which bear both carbon- and silicon-stereocenters, represents a novel approach to creating potent bioisosteres of chiral bridged bicyclic skeletons found in numerous pharmacophores and alkaloids. acs.org
Heterocyclic bicyclo[3.2.1]octane derivatives have been explored for a variety of therapeutic applications.
| Heterocyclic Scaffold | Therapeutic Target/Application | Example of Research |
| 8-Oxa-bicyclo[3.2.1]octane | Monoamine Transporter Ligands (e.g., for cocaine abuse) | Synthesis of 3-biaryl-8-oxa-bicyclo[3.2.1]octane derivatives that show significant binding and selectivity for the dopamine (B1211576) transporter (DAT). nih.gov |
| 8-Aza-bicyclo[3.2.1]octane (Tropane) | Various CNS targets | The tropane (B1204802) skeleton is a core feature of many natural and pharmaceutical products, including analgesics with anti-addictive properties. uni-regensburg.de |
| 6-Aza-bicyclo[3.2.1]octane (Normorphan) | Pharmaceutical applications | The normorphan scaffold is a focus of interest in the pharmaceutical industry and is present in diverse natural products. whiterose.ac.uk |
| Benzobicyclo[3.2.1]octene | Cholinesterase Inhibitors (e.g., for Alzheimer's disease) | Benzobicyclo[3.2.1]octene derivatives have been designed and evaluated as a new class of inhibitors for both human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com |
The design of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters is a clear example of scaffold-based drug design. nih.gov In these compounds, the oxabicyclo[3.2.1]octane core acts as a rigid template to position the biaryl substituents for optimal interaction with monoamine transporters, leading to compounds with high affinity and selectivity, particularly for the dopamine transporter over the serotonin (B10506) transporter. nih.gov
Divergent Synthesis Strategies from this compound Precursors
Divergent synthesis is a powerful strategy that allows for the creation of multiple, structurally distinct products from a common intermediate or starting material. This compound and related precursors are well-suited for such strategies due to the multiple reactive sites within their structures, which can be selectively manipulated by tuning reaction conditions. This approach is highly efficient for generating molecular diversity and exploring chemical space in the synthesis of natural products and bioactive molecules. rsc.orgbohrium.com
A notable example involves the catalytic annulations of Nazarov reagents and vinyl 1,2-diketones. bohrium.com By simply adjusting the base and solvent, the reaction can be directed to selectively form two different stereoisomers of bicyclo[3.2.1]octenes or a completely different cyclohexene (B86901) product, all from the same starting materials. bohrium.com This highlights the ability to achieve stereodivergence and skeletal diversity through minor modifications of the reaction protocol.
Another powerful divergent approach is the oxidative dearomatization-induced [5+2] cascade. rsc.org This method enables the facile synthesis of diversely functionalized bicyclo[3.2.1]octanes. Depending on the solvent used, the reaction can be guided to produce either ent-kaurene or cedrene-type skeletons, demonstrating control over the final complex polycyclic architecture. rsc.org
| Precursor/Reaction Type | Common Intermediate | Divergent Products | Controlling Factor |
| Catalytic Annulation | Nazarov reagent and vinyl diketone | Diastereomer 1 of Bicyclo[3.2.1]octene, Diastereomer 2 of Bicyclo[3.2.1]octene, Cyclohexene | Base and solvent conditions bohrium.com |
| Oxidative Dearomatization [5+2] Cascade | Cationic intermediate from mono-protected catechol | ent-Kaurene type skeleton, Cedrene type skeleton | Solvent rsc.org |
| Iodine-Induced Cyclization | Allylic alcohols | Various functionalized Bicyclo[3.2.1]octanes | Use of presynthesized dienes and enones |
These strategies underscore the synthetic utility of bicyclo[3.2.1]octane precursors. Their inherent reactivity, when coupled with carefully controlled reaction conditions, provides a platform for the divergent and efficient construction of complex and biologically relevant molecules.
Q & A
Q. What are the primary synthetic routes for Bicyclo[3.2.1]oct-2-ene, and how can reaction yields be optimized?
this compound can be synthesized via dehydrohalogenation of 3-chlorothis compound or ring-opening of norbornene derivatives, achieving ~52% yield. Optimization strategies include adjusting reaction temperature, catalyst selection (e.g., radical initiators), and purification methods to minimize side products. Comparative analysis of solvent polarity and steric effects in these routes is critical for yield improvement .
Q. How can spectroscopic techniques (NMR, MS) be applied to characterize this compound derivatives?
- NMR : Vinyl proton signals in the range of δ 5.0–6.0 ppm distinguish bicyclic olefins. For example, axial vs. equatorial substituents in bicyclo[3.2.1]octene derivatives exhibit distinct splitting patterns due to torsional steering effects .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of substituents like tert-butoxy groups) and molecular ion peaks (e.g., m/z 120 for C₈H₁₂ derivatives) confirm structural identity .
Q. What factors influence the stability of this compound during storage and handling?
The compound is sensitive to air and light, leading to decomposition. Stabilization requires storage at 0°C in inert atmospheres (e.g., argon) and avoidance of protic solvents. Spectral monitoring (e.g., time-resolved UV-Vis) can track degradation kinetics .
Advanced Research Questions
Q. How do radical intermediates govern the stereoselectivity of this compound rearrangements?
Radical cations derived from this compound undergo stereoselective rearrangements via cyclopropylcarbinyl radical intermediates. Substituent effects (e.g., electron-donating groups) stabilize transition states, favoring equatorial over axial isomers. ESR and matrix-isolation studies reveal radical stability-strain trade-offs, where radical-stabilizing groups outweigh ring strain penalties .
Q. What methodologies resolve contradictions in isomer ratio analysis for bicyclo[3.2.1]octene derivatives?
Conflicting isomer ratios (e.g., in pyrolytic reactions) are resolved via integration of non-overlapping NMR vinyl proton peaks or chromatographic retention indices. For example, 2D-GC×GC-TOFMS with standardized retention data (e.g., 1st dimension RI 1291–1335) enables precise identification of methyl-methylene derivatives .
Q. How can computational modeling predict reaction pathways for bicyclo[3.2.1]octene skeletal transformations?
Density Functional Theory (DFT) simulations of transition states (e.g., bicyclo[4.2.0]octane to bicyclo[3.2.1]octene) quantify activation energies and substituent effects. Comparative analysis of strain energy (e.g., bicyclo[3.2.1] vs. [2.2.2] systems) validates experimental product distributions .
Q. What experimental designs mitigate challenges in synthesizing oxygenated bicyclo[3.2.1]octene derivatives (e.g., 3-tert-butoxy variants)?
Etherification via nucleophilic substitution (e.g., tert-butoxy groups at C3) requires anhydrous conditions and bulky bases to prevent elimination. Kinetic trapping of intermediates (e.g., selenophenyl esters) directs regioselectivity, as shown in radical-mediated rearrangements .
Q. How do isotopic labeling studies elucidate mechanistic pathways in bicyclo[3.2.1]octene radical cation rearrangements?
Deuterium labeling at bridgehead carbons tracks hydrogen migration during radical cation rearrangements. ESI-MS and photochemical trapping experiments (e.g., with azoalkanes) differentiate concerted vs. stepwise mechanisms, validated by isotopic scrambling patterns .
Methodological Guidelines
- For reproducibility : Document reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR shifts, GC retention times) in supplementary data .
- For data validation : Cross-reference spectral libraries (e.g., EPA/NIH Mass Spectral Database) and synthetic protocols from peer-reviewed studies .
- For advanced studies : Integrate experimental and computational workflows (e.g., DFT + ESR) to reconcile strain energy and radical stability effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
